MOCVD Activation Energy Comparison: Ru(EtCp)₂ Exhibits 2.32 eV vs. 1.27 eV and 1.68 eV for Bis-Open and Half-Open Ruthenocene Analogs
In a direct head-to-head MOCVD study comparing three divalent ruthenium precursors with systematically varied ligand structures, bis(ethylcyclopentadienyl)ruthenium [Ru(EtCp)₂; ruthenocene type] exhibited an activation energy of 2.32 eV. The comparators—bis(2,4-dimethylpentadienyl)ruthenium [bis-open ruthenocene type] and (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium [Ru(DMPD)(EtCp); half-open ruthenocene type]—displayed activation energies of 1.27 eV and 1.68 eV, respectively [1]. Deposition amounts at the investigated conditions were 1.9 and 2.3 for the bis-open and half-open analogs, with Ru(EtCp)₂ deposition amount reported separately. Additionally, films from Ru(EtCp)₂ exhibited preferential (001) crystallographic orientation, whereas films from the comparators showed random orientations [1]. The higher activation energy of Ru(EtCp)₂ indicates a stronger temperature dependence of deposition rate, which translates to enhanced process control in the kinetic-limited temperature regime relevant to conformal deposition on high-aspect-ratio structures.
| Evidence Dimension | MOCVD activation energy (Ea) |
|---|---|
| Target Compound Data | 2.32 eV |
| Comparator Or Baseline | Bis(2,4-dimethylpentadienyl)ruthenium: 1.27 eV; Ru(DMPD)(EtCp): 1.68 eV |
| Quantified Difference | +1.05 eV vs. bis-open analog; +0.64 eV vs. half-open analog |
| Conditions | MOCVD deposition; temperature range not fully specified in available abstract; three-precursor comparative study under matched conditions |
Why This Matters
Higher activation energy enables superior conformality control in high-aspect-ratio feature deposition by operating within the kinetic-limited regime, a critical requirement for advanced semiconductor node interconnects and 3D device architectures.
- [1] The Effect of Precursor Ligands on the Deposition Characteristics of Ru Films by MOCVD. Electrochem. Solid-State Lett. 2009. Abstract via Scilit. View Source
